ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound known for its unique structure and properties. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with various functional groups including a cyclopropyl group, a difluoromethyl group, and a phenyl group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the phenyl ring, using reagents such as halides or nucleophiles.
Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, under appropriate conditions
Scientific Research Applications
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its chemical and biological properties.
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: The presence of a fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound features additional methyl groups on the pyrazole ring, which can alter its overall properties and applications.
These comparisons highlight the uniqueness of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE and its potential advantages in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-phenylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-27-16(26)11-25-20-17(18(24-25)13-8-9-13)14(19(21)22)10-15(23-20)12-6-4-3-5-7-12/h3-7,10,13,19H,2,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWWSTCBZCFLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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